2-(Pyridin-4-yl)piperazine
Overview
Description
2-(Pyridin-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a pyridine ring at the 4-position. This compound is of significant interest due to its versatile applications in medicinal chemistry and pharmacology. It serves as a building block for various pharmacologically active molecules, particularly those targeting central nervous system receptors.
Mechanism of Action
Target of Action
2-(Pyridin-4-yl)piperazine is known to interact with several targets. It has been identified as a potent and selective antagonist for the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system . Additionally, it has been found to have nanomolar affinity at sigma-1 receptors (σ1R) and histamine H3 receptors (H3R) .
Mode of Action
The compound interacts with its targets, leading to a series of changes. As an antagonist, it binds to the α2-adrenergic receptor, blocking the receptor and preventing the normal cellular response . For the σ1R and H3R, it also acts as an antagonist, inhibiting the action of these receptors . The specific interactions between the compound and these receptors are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with its target receptors. The α2-adrenergic receptor is involved in various physiological processes, including the regulation of neurotransmitter release . The σ1R and H3R are also involved in numerous pathways, including pain perception . The exact downstream effects of the compound’s interaction with these receptors are still being studied.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target receptors. As an antagonist of the α2-adrenergic receptor, it can inhibit the normal cellular response to adrenergic signals . Its antagonistic action on the σ1R and H3R can also lead to changes in cellular responses . .
Biochemical Analysis
Biochemical Properties
2-(Pyridin-4-yl)piperazine has been shown to interact with both histamine H3 receptors (H3R) and sigma-1 receptors (σ1R) . These interactions suggest that this compound may play a role in various biochemical reactions involving these receptors.
Cellular Effects
The cellular effects of this compound are largely determined by its interactions with H3R and σ1R . These receptors are involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with H3R and σ1R . This can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials such as pyridine-4-carbaldehyde and piperazine. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing in toluene with a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include N-alkylated or N-acylated derivatives, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(Pyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a probe in biological assays to study receptor-ligand interactions.
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)piperazine
- 1-(Pyridin-3-yl)piperazine
- 1-(Pyridin-4-yl)piperidine
Comparison: 2-(Pyridin-4-yl)piperazine is unique due to its specific binding affinity to histamine H3 and sigma-1 receptors, which is not as pronounced in its analogs. The position of the pyridine ring significantly influences its pharmacological profile, making it more effective in certain therapeutic applications compared to its isomers .
Properties
IUPAC Name |
2-pyridin-4-ylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11-12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMBJNMNHCGVDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311945 | |
Record name | 2-(4-Pyridinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111781-57-8 | |
Record name | 2-(4-Pyridinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111781-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Pyridinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-4-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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